molecular formula C15H15N3O2 B13372803 3,10,13-Triazatetracyclo[11.2.2.0~2,12~.0~4,9~]heptadeca-2(12),4,6,8,10-pentaene-11-carboxylic acid

3,10,13-Triazatetracyclo[11.2.2.0~2,12~.0~4,9~]heptadeca-2(12),4,6,8,10-pentaene-11-carboxylic acid

Cat. No.: B13372803
M. Wt: 269.30 g/mol
InChI Key: VIMVTXTUODIMFC-UHFFFAOYSA-N
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Description

3,10,13-Triazatetracyclo[11220~2,12~0~4,9~]heptadeca-2(12),4,6,8,10-pentaene-11-carboxylic acid is a complex polycyclic compound characterized by its unique triazatetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,10,13-Triazatetracyclo[11.2.2.0~2,12~.0~4,9~]heptadeca-2(12),4,6,8,10-pentaene-11-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of o-phenylenediamines with o-cyanobenzaldehydes can lead to the formation of triazatetracyclic structures . Additionally, tandem reactions involving 2-ethynylbenzaldehydes and benzenediamines in the presence of iodine have been reported to yield similar polycyclic compounds .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and the use of metal catalysts (e.g., Au(I)/Ag(I) cascade methods) have been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,10,13-Triazatetracyclo[11.2.2.0~2,12~.0~4,9~]heptadeca-2(12),4,6,8,10-pentaene-11-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,10,13-Triazatetracyclo[11.2.2.0~2,12~.0~4,9~]heptadeca-2(12),4,6,8,10-pentaene-11-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,10,13-Triazatetracyclo[11.2.2.0~2,12~.0~4,9~]heptadeca-2(12),4,6,8,10-pentaene-11-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,10,13-Triazatetracyclo[11.2.2.0~2,12~.0~4,9~]heptadeca-2(12),4,6,8,10-pentaene-11-carboxylic acid is unique due to its specific triazatetracyclic structure and the presence of a carboxylic acid functional group. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

3,10,13-triazatetracyclo[11.2.2.02,12.04,9]heptadeca-2(12),4,6,8,10-pentaene-11-carboxylic acid

InChI

InChI=1S/C15H15N3O2/c19-15(20)13-14-12(9-5-7-18(14)8-6-9)16-10-3-1-2-4-11(10)17-13/h1-4,9,16H,5-8H2,(H,19,20)

InChI Key

VIMVTXTUODIMFC-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C3=C2C(=NC4=CC=CC=C4N3)C(=O)O

Origin of Product

United States

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